Cas no 173937-91-2 (Atrasentan)

Atrasentan structure
Atrasentan 化学的及び物理的性質
名前と識別子
-
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- (+)-A 127722
- (2R,3R,4S)-(+)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-bu
- (2R,3R,4S)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((N,N-dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
- [2R,3R,4S]-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-[[(N,N-dibutylamino)-carboxyl]methyl]pyrrolidine-3-carboxylic acid
- A-147627
- ABT627
- ABT-627
- (2S,3S,4R)-4-(1,3-BENZODIOXOL-5-YL)-1-[2-(DIBUTYLAMINO)-2-OXOETHYL]-2-(4-METHOXYPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID
- atrasentan
- Atrasentan (ABT-627)
- A127722, CID 5310990
- (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxo-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- SCHEMBL34654
- rel-(2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 2R-(4-methoxyphenyl)-4S(1,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid
- rel-(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid
- CHEMBL9194
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-(2-dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R-(2alpha,3beta,4alpha))-
- NCGC00378853-03
- CHEBI:135810
- ATRASENTAN [WHO-DD]
- 3-PYRROLIDINECARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1-(2-(DIBUTYLAMINO)-2-OXOETHYL)-2-(4-METHOXYPHENYL)-, (2R-(2.ALPHA.,3.BETA.,4.ALPHA.))
- 4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- EX-A7929
- A127722
- Xinlay
- ABT 627
- 173937-91-2
- ABT-627;(+)-A 127722;A-147627
- (2r,3r,4s)-(+)-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(n,n-di(n-butyl)aminocarbonylmethyl)-pyrrolidine-3-carboxylic acid
- NSC720763
- (2R,3R,4S)-1-((DIBUTYLCARBAMOYL)METHYL)-2-(P-METHOXYPHENYL)-4-(3,4-(METHYLENEDIOXY)PHENYL)-3-PYRROLIDINECARBOXYLIC ACID
- 195704-72-4
- (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- DB06199
- ATRASENTAN [MI]
- Atrasentan [INN]
- AKOS030255123
- BDBM50051007
- (2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- NCGC00378853-01
- ATRASENTAN [VANDF]
- A-127722
- NSC-720763
- NS00069259
- A 127722
- UNII-V6D7VK2215
- (+)-A-127722
- MOTJMGVDPWRKOC-QPVYNBJUSA-N
- (2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- V6D7VK2215
- GTPL3487
- Q125083
- ABT 147627
- CS-0063769
- HY-114674
- P6FLG98GBJ
- 4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic acid, (2R,3R,4S)-rel-
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-, (2R,3R,4S)-
- (2R,3R,4S)-4-(1,3-Benzodioxo-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)-3-pyrrolidinecarboxylic Acid
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2alpha,3beta,4alpha)-
- (2R,3R,4S)-4-(2H-1,3-benzodioxol-5-yl)-1-[(dibutylcarbamoyl)methyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- G87012
- (2R,3R,4S)-4-(2H-1,3-benzodioxol-5-yl)-1-((dibutylcarbamoyl)methyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- atrasentanum
- DA-50788
- 3-PYRROLIDINECARBOXYLIC ACID, 4-(1,3-BENZODIOXOL-5-YL)-1-(2-(DIBUTYLAMINO)-2-OXOETHYL)-2-(4-METHOXYPHENYL)-, (2R-(2ALPHA,3BETA,4ALPHA))
- 3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)-rel-
- BRD-K16295392-003-01-3
- Atrasentan
-
- インチ: 1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
- InChIKey: MOTJMGVDPWRKOC-QPVYNBJUSA-N
- ほほえんだ: O=C([C@H]1[C@H](C2=CC=C(OC)C=C2)N(CC(N(CCCC)CCCC)=O)C[C@@H]1C3=CC=C(OCO4)C4=C3)O
計算された属性
- せいみつぶんしりょう: 510.27300
- どういたいしつりょう: 510.27298694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 12
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 88.5Ų
- ひょうめんでんか: 0
じっけんとくせい
- ゆうかいてん: 122-124°
- PSA: 88.54000
- LogP: 4.63190
Atrasentan セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Atrasentan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-2mg |
Atrasentan |
173937-91-2 | 98% | 2mg |
¥1559.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-10mg |
Atrasentan |
173937-91-2 | 98% | 10mg |
¥2808.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-100 mg |
Atrasentan |
173937-91-2 | 100MG |
¥13000.00 | 2021-09-23 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-5 mg |
Atrasentan |
173937-91-2 | 99.08% | 5mg |
¥2740.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0259-10 mg |
Atrasentan |
173937-91-2 | 99.08% | 10mg |
¥4137.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55090-5mg |
Atrasentan |
173937-91-2 | 98% | 5mg |
¥2340.00 | 2023-09-07 | |
TRC | A793925-25mg |
Atrasentan |
173937-91-2 | 25mg |
$ 907.00 | 2023-04-19 | ||
Chemenu | CM452604-100mg |
3-Pyrrolidinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)-, (2R,3R,4S)- |
173937-91-2 | 95%+ | 100mg |
$3231 | 2023-01-01 | |
TRC | A793925-100mg |
Atrasentan |
173937-91-2 | 100mg |
$ 2716.00 | 2023-04-19 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A125773-50mg |
Atrasentan |
173937-91-2 | 50mg |
¥7,835.00 | 2021-05-25 |
Atrasentan 関連文献
-
Mariusz Stolarczyk,Anna Apola,Anna Ma?lanka,Jan Krzek Anal. Methods 2015 7 4419
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
173937-91-2 (Atrasentan) 関連製品
- 1214368-33-8(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-carboxaldehyde)
- 2228354-28-5(2-(hydrazinylmethyl)-5-methylphenol)
- 392240-76-5(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-4-chlorobenzamide)
- 1261973-09-4(2-[3-(Dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid)
- 98552-44-4(2,2-Diethyl-3-oxobutanamide)
- 1797709-32-0(3-[3-(benzyloxy)-4-methoxyphenyl]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide)
- 2228796-58-3(2,2-dimethyl-3-(4-phenylphenyl)cyclopropylmethanamine)
- 1566143-07-4(3-cyclopentyl-1,1-difluoropropan-2-ol)
- 2110379-04-7(5-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)methyl-1H-pyrazol-4-amine)
- 2034601-71-1(N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:173937-91-2)Atrasentan

清らかである:99%
はかる:50mg
価格 ($):1004.0